(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound that features a thiazepane ring, a phenyl group, and a difluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Difluorophenyl Group: This could be done via a nucleophilic substitution reaction using a difluorobenzene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazepane ring or the phenyl groups.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The difluorophenyl group could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone could be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3,4-Difluorophenyl)(4-phenyl-1,4-thiazepan-4-yl)methanone: Similar structure but with different substitution patterns.
(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone lies in its specific substitution pattern and the presence of both difluorophenyl and phenyl groups, which might confer unique biological or chemical properties.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-15-7-6-14(12-16(15)20)18(22)21-9-8-17(23-11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJURAWRWCYQKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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